molecular formula C13H14N2O2 B6143926 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid CAS No. 1164471-51-5

2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid

Cat. No. B6143926
CAS RN: 1164471-51-5
M. Wt: 230.26 g/mol
InChI Key: MTDDKQZLYRCIHS-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid” is a chemical compound with the molecular formula C13H14N2O2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C13H14N2O2 . The presence of a cyano group (-CN), a cyclopropyl group (a three-membered carbon ring), and a pyrrole ring (a five-membered ring containing nitrogen) are notable features of this molecule .


Physical And Chemical Properties Analysis

This compound has a predicted melting point of 156.04° C and a predicted boiling point of 425.4° C at 760 mmHg . Its density is predicted to be 1.2 g/cm3, and it has a refractive index of n20D 1.61 . The pKa value is predicted to be 1.58 .

Scientific Research Applications

2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a starting material for the synthesis of other compounds. It is also used in the production of polymers, surfactants, and dyes. Additionally, this compound is used in the synthesis of pharmaceuticals, such as antifungal drugs and antibiotics.

Mechanism of Action

2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid acts as a reagent in a variety of chemical reactions. In the Grignard reaction, it acts as a nucleophile, attacking the carbon atom of the alkyl halide. In the acid-catalyzed reaction, it acts as an acid, protonating the alkyl halide. In the Wittig reaction, it acts as a base, deprotonating the phosphonium salt.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, as well as antifungal and antibacterial effects. Additionally, this compound has been found to have an effect on the metabolism of fatty acids and cholesterol.

Advantages and Limitations for Lab Experiments

2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid has a number of advantages when used in lab experiments. It is a versatile compound that can be used in a variety of reactions, making it a useful reagent. Additionally, it is relatively inexpensive and can be easily synthesized. However, this compound has some limitations. It is a highly reactive compound, and must be handled with care to avoid accidents.

Future Directions

There are a number of potential future directions for 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid research. It could be used to develop new pharmaceuticals, such as anti-cancer drugs. Additionally, it could be used to develop new catalysts for chemical reactions. Furthermore, this compound could be used to synthesize new polymers, surfactants, and dyes. Finally, this compound could be used to develop new methods for synthesizing other compounds.

Synthesis Methods

2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid can be synthesized through a variety of methods, including the Grignard reaction, an acid-catalyzed reaction, and a Wittig reaction. The Grignard reaction involves reacting a Grignard reagent with a halogenated alkyl halide in the presence of a base. The acid-catalyzed reaction involves reacting an alkyl halide with an acid catalyst. Finally, the Wittig reaction involves reacting an alkyl halide with a phosphonium salt in the presence of a base.

properties

IUPAC Name

(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-5-10(6-11(7-14)13(16)17)9(2)15(8)12-3-4-12/h5-6,12H,3-4H2,1-2H3,(H,16,17)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDDKQZLYRCIHS-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2CC2)C)/C=C(\C#N)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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